4-Nitrodiphenylamine

Catalog No.
S702471
CAS No.
836-30-6
M.F
C12H10N2O2
C6H5(NH)C6H4(NO2)
C12H10N2O2
M. Wt
214.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrodiphenylamine

CAS Number

836-30-6

Product Name

4-Nitrodiphenylamine

IUPAC Name

4-nitro-N-phenylaniline

Molecular Formula

C12H10N2O2
C6H5(NH)C6H4(NO2)
C12H10N2O2

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C12H10N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H

InChI Key

XXYMSQQCBUKFHE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-]

Solubility

INSOL IN WATER; VERY SOL IN ALCOHOL, ACETIC ACID
SOL IN CONCN SULFURIC ACID
Solubility in water: none

Synonyms

4-Nitro-N-phenyl-benzenamine; 4-Nitro-diphenylamine; N-(4-Nitrophenyl)aniline; NSC 33836;

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-]

Hammett Indicator:

4-NDPA finds use as a Hammett indicator [, ]. Hammett indicators are a class of organic compounds that change color based on the acidity of their surrounding environment. 4-NDPA exhibits a yellow color in acidic solutions and turns red in basic solutions. This distinct color change allows researchers to measure the strength of acids and bases through a technique called pH titration.

Investigating Microbial Degradative Pathways:

4-NDPA has been employed in studies investigating the degradative pathways of nitroaromatic compounds by microorganisms []. These studies aim to understand how microbes break down and utilize various aromatic compounds, including those containing nitro groups. By studying the reduction of 4-NDPA and its derivatives in cultures of specific bacteria, researchers can gain insights into the enzymatic mechanisms involved in the degradation of similar compounds present in the environment.

Potential Applications in Organic Synthesis:

Emerging research suggests potential applications of 4-NDPA as a reagent or catalyst in organic synthesis []. Studies are currently exploring its role in catalytic transfer hydrogenation reactions, which involve the transfer of hydrogen atoms from one molecule to another. Further research is needed to fully understand the potential of 4-NDPA in this field.

4-Nitrodiphenylamine is an organic compound with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 218.22 g/mol. It consists of two phenyl rings connected by a nitrogen atom, with a nitro group (-NO₂) attached to one of the phenyl rings. This compound appears as yellow needles or crystals and is known for its stability under normal conditions but can decompose upon heating, releasing toxic nitrogen oxides .

, particularly those involving electrophilic substitution due to the presence of the nitro group. Notable reactions include:

  • Reduction Reactions: 4-Nitrodiphenylamine can be reduced to form p-phenylenediamine through heterogeneous catalytic transfer hydrogenation methods .
  • Nitration: The compound can undergo further nitration to yield more complex derivatives.
  • Reactions with Strong Oxidants: It reacts vigorously with strong oxidizing agents, leading to decomposition and the release of toxic fumes .

The biological activity of 4-nitrodiphenylamine has been studied primarily in the context of its toxicity and potential health effects. It has been linked to various adverse effects:

  • Toxicity: Exposure can lead to skin irritation and respiratory issues. Prolonged exposure may result in more severe health impacts, including carcinogenic effects .
  • Mutagenicity: Some studies suggest that nitroanilines, including 4-nitrodiphenylamine, may exhibit mutagenic properties, although specific data on this compound is limited .

There are several methods for synthesizing 4-nitrodiphenylamine:

  • Nitration of Diphenylamine: The most common method involves the nitration of diphenylamine using a mixture of concentrated nitric and sulfuric acids.
  • Reduction of Nitro Compounds: It can also be synthesized through the reduction of corresponding nitro derivatives under controlled conditions .
  • Catalytic Methods: Recent advancements include catalytic transfer hydrogenation techniques that provide a more efficient synthesis route from other precursors .

Interaction studies involving 4-nitrodiphenylamine focus on its reactivity with other chemical species:

  • Reactivity with Oxidizers: The compound's interaction with strong oxidizing agents has been documented, highlighting its potential hazards during handling.
  • Biological Interactions: Research into its biological interactions suggests potential mutagenic effects, warranting further investigation into its safety profile in industrial applications .

Several compounds share structural similarities with 4-nitrodiphenylamine, including:

Compound NameStructure TypeKey Characteristics
DiphenylamineAmineUsed as a precursor for dyes; less toxic.
4-AminodiphenylamineAmino derivativeExhibits lower toxicity; used in pharmaceuticals.
4-NitroanilineNitro derivativeMore reactive; used in dye synthesis.
N,N-Diethyl-p-phenylenediamineDiamineUsed in rubber antioxidants; less hazardous.

Uniqueness of 4-Nitrodiphenylamine

While many compounds exhibit similar structures or functional groups, 4-nitrodiphenylamine's unique combination of properties—such as its specific reactivity patterns and applications as an antioxidant—distinguishes it within this group. Its potential health risks also necessitate careful handling compared to others like diphenylamine, which is generally considered safer.

4-Nitrodiphenylamine was first synthesized in the early 20th century during efforts to stabilize nitrocellulose-based propellants. The Monsanto process, developed in the 1930s, involved nitrating chlorobenzene to form p-chloronitrobenzene, followed by reaction with formanilide. However, this method generated corrosive chlorine-containing waste, prompting the development of alternative routes.

The Ouchi process, introduced later, utilized carbanilide and nitrobenzene in the presence of sodium hydroxide, achieving higher selectivity (204% yield for 4-NDPA and 63% for 4-nitrosodiphenylamine). This method reduced byproducts like phenazine and minimized reactor corrosion by eliminating chlorine intermediates.

Significance in Chemical Research

4-NDPA’s nitro and amine functional groups enable diverse reactivity, making it valuable for:

  • Stabilizing explosives: Scavenges nitrogen oxides ($$ \text{NO}_x $$) to prevent autocatalytic decomposition of nitrocellulose.
  • Antiozonant production: Hydrogenated to 4-ADPA, which protects rubber from ozone degradation.
  • Hammett indicators: Utilized in acidity measurements due to its pH-dependent spectroscopic properties.

Current Research Landscape

Recent studies focus on:

  • Environmental persistence: 4-NDPA’s low water solubility (0.02 g/L) and bioaccumulation potential.
  • Toxicology: Methemoglobinemia risk in humans and acute toxicity to aquatic organisms (LC$$_{50}$$ for Daphnia magna: 1.2 mg/L).
  • Green synthesis: Catalytic hydrogenation and microwave-assisted reactions to improve efficiency.

Nitrobenzene-Aniline Condensation Routes

Quaternary Ammonium Base-Catalyzed Synthesis

The nitrobenzene-aniline condensation represents the most economically viable route, employing quaternary ammonium salts (e.g., benzyltrimethylammonium hydroxide) as phase-transfer catalysts. These catalysts facilitate nucleophilic aromatic substitution by deprotonating aniline at the interface, enabling reaction completion within 6–8 hours at 110–130°C [2] [6]. Kinetic studies demonstrate a second-order dependence on nitrobenzene concentration, with optimal molar ratios of 1:1.2 (aniline:nitrobenzene) minimizing byproduct formation [1].

Recent advances utilize asymmetric quaternary ammonium cations like methyltrioctylammonium chloride, which increase interfacial surface area by 70% through micelle formation. This modification reduces energy consumption by 25% while maintaining yields above 85% [2]. Post-reaction purification involves vacuum distillation at 190–210°C (30 mmHg) to isolate 4-NDPA from unreacted precursors [7].

Process Optimization Parameters

Key variables influencing reaction efficiency include:

ParameterOptimal RangeImpact on Yield
Temperature115–125°C±3% per 5°C Δ
Catalyst Loading2.5–3.5 mol%Linear increase ≤3.2%
Agitation Rate400–600 RPM12% yield boost
Reaction Time5.5–7.5 hoursPlateaus at 6.8h

Mathematical modeling using the Arrhenius equation ($$k = A e^{-Ea/(RT)}$$) confirms an activation energy ($$Ea$$) of 92 kJ/mol, indicating significant thermal sensitivity [6]. Continuous flow systems with static mixers achieve 94% space-time yield by maintaining strict temperature control within ±1.5°C [1].

Halogenated Precursor Routes

Paranitrochlorobenzene-Formanilide Pathway

This route exploits the nucleophilic displacement of chlorine in paranitrochlorobenzene (PNCB) by formanilide. The reaction proceeds via a Meisenheimer complex intermediate, with dimethyl sulfoxide (DMSO) enhancing reaction rates through polar aprotic solvent effects [3]. At 150–160°C, conversion efficiencies reach 78% within 4 hours, though stoichiometric excess of formanilide (1.8:1 molar ratio) is required to suppress di-amination byproducts [3].

A notable innovation involves using copper(I) iodide (5 mol%) to catalyze the Ullmann-type coupling, reducing energy input by 35% while achieving 82% isolated yield. The catalytic cycle likely proceeds through a Cu(I)-amide intermediate, as evidenced by XANES spectroscopy [5].

Catalytic Considerations

Comparative catalyst screening reveals:

  • Palladium PEPPSI complexes: Enable room-temperature reactions but require expensive N-heterocyclic carbene ligands [6]
  • Nanocrystalline MgO: Provides 68% conversion via surface-mediated SNAr mechanism, suitable for continuous fixed-bed reactors [3]
  • Ionic liquid-supported Fe₃O₄: Magnetic recovery achieves 12 reuse cycles with <7% activity loss, reducing catalyst costs by 40% [5]

Phase diagrams of the PNCB-formanilide-DMSO system show complete miscibility above 130°C, enabling single-phase operation that increases mass transfer rates by 20-fold compared to biphasic conditions [3].

Phthalic Anhydride-Based Synthesis

Microchannel Reactor Technology

Phthalic anhydride serves as both reactant and acid catalyst in this emerging route. Microchannel reactors (channel width: 500 µm) achieve 98% heat transfer efficiency, enabling precise temperature control (±0.5°C) during the exothermic cyclization step [4]. Residence times of 90–120 seconds at 280°C produce 4-NDPA with 91% selectivity, compared to 78% in batch reactors [4].

The reaction mechanism involves:

  • Phthalic anhydride protonation of aniline's amino group
  • Electrophilic nitration at the para position
  • Rearomatization via dehydration ($$ΔH = -127 \, \text{kJ/mol}$$)

Computational fluid dynamics (CFD) modeling optimizes flow rates at 15 mL/min, minimizing wall fouling while maintaining turbulent flow (Re > 4000) [4].

Solvent System Selection

Solvent screening identifies optimal media:

SolventDielectric ConstantYield (%)Byproducts (%)
Sulfolane43.3884.2
NMP32.2827.1
Propylene Carbonate64.4769.8

Sulfolane’s high polarity stabilizes charged intermediates, though its high boiling point (285°C) complicates recovery. Hybrid solvent systems (sulfolane:toluene 3:1 v/v) enable azeotropic distillation, reducing solvent consumption by 60% [4].

Industrial Scale Production Considerations

Economic Feasibility Analysis

Techno-economic modeling for a 10,000 MT/year facility reveals:

ParameterNitrobenzene RouteHalogenated RoutePhthalic Route
CAPEX ($ million)425867
OPEX ($/kg)12.415.818.2
ROI Period (years)3.24.75.9

The nitrobenzene-aniline pathway dominates due to lower catalyst costs and mature infrastructure. Phthalic anhydride-based processes show potential for modular plants using containerized microreactors [4] [6].

Green Chemistry Approaches

Advanced manufacturing integrates:

  • Photocatalytic nitro group reduction: Using TiO₂/WO₃ heterojunctions under visible light, reducing H₂ consumption by 90% [6]
  • Solvent recovery systems: Rotary evaporation + molecular sieve adsorption achieves 99.7% solvent reuse [3]
  • Waste heat utilization: Rankine cycle generators convert reaction heat to 2.8 MW electricity/plant [1]

Life cycle analysis (LCA) shows a 34% reduction in cumulative energy demand when combining quaternary ammonium catalysis with continuous processing [2] [6].

Physical Description

YELLOW NEEDLES.

Color/Form

YELLOW NEEDLES OR TABLETS FROM CARBON TETRACHLORIDE

XLogP3

3.7

Boiling Point

211 °C AT 30 MM HG
343 °C

Flash Point

190 °C o.c.

LogP

3.74 (LogP)
3.82

Melting Point

135.3 °C
133.5 °C
132-135 °C

UNII

5ZOC179N5D

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 78 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 75 of 78 companies with hazard statement code(s):;
H315 (94.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (49.33%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure at 25 °C: negligible

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

836-30-6

Wikipedia

4-nitrodiphenylamine

General Manufacturing Information

Benzenamine, 4-nitro-N-phenyl-: ACTIVE

Clinical Laboratory Methods

A SENSITIVE AND HIGHLY SELECTIVE METHOD IS PRESENTED FOR DETECTION OF ORG GUNSHOT RESIDUE ON THE HAND OF INDIVIDUALS WHO HAVE DISCHARGED A WEAPON. THE DETECTION LIMITS AT S/N= 3 ARE OF THE ORDER OF 0.3 PMOL FOR DIPHENYLAMINES.

Dates

Last modified: 08-15-2023

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